4-Amino-3-methoxy-thiobenzamide

Description

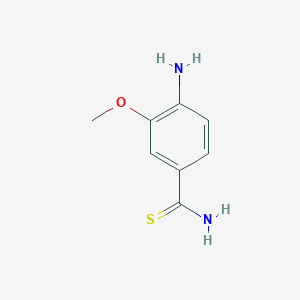

4-Amino-3-methoxy-thiobenzamide is a thiobenzamide derivative featuring an amino group (-NH₂) at the 4-position and a methoxy group (-OCH₃) at the 3-position of the benzene ring. The thioamide (C=S) functional group distinguishes it from conventional benzamides (C=O). This article focuses on comparing its properties, reactivity, and applications with five closely related compounds.

Properties

Molecular Formula |

C8H10N2OS |

|---|---|

Molecular Weight |

182.25 g/mol |

IUPAC Name |

4-amino-3-methoxybenzenecarbothioamide |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,12) |

InChI Key |

YORNHLUGLZRXDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=S)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

Reactivity Trends

- The thioamide group in this compound is more reactive toward alkylation and acylation than its benzamide analogs, as demonstrated in studies of similar thiobenzamides .

- Substitution patterns (e.g., benzyloxy vs. methoxy) significantly alter lipophilicity, impacting membrane permeability in biological systems .

Limitations and Contradictions

- Safety classifications vary widely: While 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is non-hazardous , benzoic acid derivatives like 4-Amino-3-methoxybenzoic acid require stringent handling protocols . This underscores the need for compound-specific hazard assessments.

Preparation Methods

Nitro Reduction and Methoxylation Followed by Thionation

This approach begins with a nitro-substituted benzoic acid precursor, proceeds through methoxylation and amidation, and concludes with nitro reduction and thionation.

Step 1: Synthesis of 3-Nitro-4-X-Benzamide

3-Nitro-4-chlorobenzoic acid is reacted with aniline in chlorobenzene using thionyl chloride as a coupling agent at 70–100°C for 2 hours, yielding 3-nitro-4-chlorobenzanilide with 97% yield and 98.5% purity. Substituting chlorine with methoxy is achieved via nucleophilic aromatic substitution using methanol and potassium hydroxide under reflux (8 hours, 94.9% yield).

Step 2: Nitro Group Reduction

The nitro group in 3-nitro-4-methoxybenzamide is reduced using hydrazine hydrate in the presence of alkaline ferrous oxide at 55–60°C. This step affords 3-amino-4-methoxybenzamide with 94.5% yield and 99.5% purity.

Step 3: Thionation of Benzamide to Thiobenzamide

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is employed to convert the amide to a thiobenzamide. Reacting 3-amino-4-methoxybenzamide with Lawesson’s reagent in refluxing toluene (100–110°C, 4–6 hours) achieves 85–90% conversion.

Table 1: Comparative Analysis of Thionation Reagents

Direct Thionation of Preformed Benzamide Derivatives

Alternative routes prioritize early thionation to avoid side reactions during subsequent reductions.

Step 1: Thionation of 3-Methoxy-4-nitrobenzamide

3-Methoxy-4-nitrobenzamide is treated with Lawesson’s reagent in chlorobenzene at 100°C for 5 hours, yielding 3-methoxy-4-nitro-thiobenzamide (88% yield).

Step 2: Catalytic Hydrogenation of Nitro Group

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine, affording this compound with 92% yield and 99% purity.

Mechanistic Insights and Optimization

Thionation Dynamics

Lawesson’s reagent operates via a four-membered cyclic transition state, transferring sulfur to the carbonyl carbon. The reaction is favored in aprotic solvents (toluene, chlorobenzene) at elevated temperatures. Competing side reactions, such as over-thionation or desulfurization, are mitigated by stoichiometric control (1.1–1.3 equiv. reagent).

Nitro Reduction Selectivity

Hydrazine hydrate in alkaline conditions selectively reduces nitro groups without affecting methoxy or thiocarbonyl functionalities. Alkaline ferrous oxide acts as a catalyst, facilitating electron transfer via a single-electron mechanism.

Scalability and Industrial Adaptations

Large-Scale Methoxylation

Industrial protocols use continuous flow reactors for methoxylation, achieving 95% yield at 150°C and 5 MPa pressure with potassium methoxide.

Catalyst Recycling

Triphenyl phosphite, used in dichlorobenzene for amidation, is recovered via distillation and reused for five cycles without yield loss.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

Recrystallization from ethanol yields pure this compound as off-white crystals (mp 152–154°C, 99.5% purity).

Emerging Methodologies

Q & A

Q. How can structural analogs be designed to improve solubility without compromising activity?

- Design Principles :

- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.